
1-(4-Trifluoromethylphenyl)piperazine
Overview
Description
1-(4-Trifluoromethylphenyl)piperazine is a chemical compound with the molecular formula C11H13F3N2 and a molar mass of 230.234 g/mol . It is known for its role as a serotonergic releasing agent and is occasionally encountered as a designer drug . The compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring.
Preparation Methods
The synthesis of 1-(4-Trifluoromethylphenyl)piperazine typically involves the reaction of 4-(Trifluoromethyl)aniline with piperazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Trifluoromethylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Trifluoromethylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The compound exerts its effects primarily through its interaction with serotonin receptors. It has affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C . By acting as a full agonist at these receptors, it modulates serotonin levels in the brain, leading to various physiological and psychological effects .
Comparison with Similar Compounds
1-(4-Trifluoromethylphenyl)piperazine can be compared with other similar compounds such as:
1-(3-Trifluoromethylphenyl)piperazine: This compound has the trifluoromethyl group attached at the meta position instead of the para position.
1-(4-Chlorophenyl)piperazine: This compound has a chlorine atom instead of a trifluoromethyl group.
1-Phenylpiperazine: This compound lacks any substituents on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Biological Activity
1-(4-Trifluoromethylphenyl)piperazine, commonly referred to as TFMPP, is a piperazine derivative that has garnered attention for its biological activity, particularly as a serotonergic agent. This compound is structurally related to other piperazines, such as benzylpiperazine (BZP), and has been studied for its potential effects on serotonin receptors and its implications in recreational drug use.
- Molecular Formula : C10H12F3N2
- Molecular Weight : 220.21 g/mol
- Melting Point : 30-33 °C
- Boiling Point : 118-123 °C at 0.1 mmHg
TFMPP primarily acts as a serotonin receptor modulator , influencing the serotonergic system by interacting with various serotonin receptors, including 5-HT_1A and 5-HT_2 receptors. Its activity can lead to both stimulant and hallucinogenic effects, depending on the dosage and the presence of other substances.
Pharmacological Effects
TFMPP exhibits a range of pharmacological effects, including:
- Serotonin Release : TFMPP has been shown to promote the release of serotonin, which can lead to mood enhancement and altered sensory perception.
- Dissociative Symptoms : Clinical reports indicate that TFMPP can induce dissociative symptoms, particularly when used in combination with BZP. Symptoms include nausea and sympathomimetic toxicity .
Toxicity and Side Effects
The compound has been associated with several adverse effects, particularly in recreational contexts:
- Case Studies : A case series documented three patients who experienced dissociative symptoms after ingesting TFMPP with BZP. The patients showed signs of sympathomimetic toxicity but improved with conservative management .
- Legal Status : Initially controlled under the US Controlled Substances Act due to safety concerns, TFMPP was removed from control in 2004 following a lack of substantial evidence regarding its toxicity .
Structure-Activity Relationships (SAR)
Recent studies have explored the SAR of piperazine derivatives to optimize their biological activity. For instance, modifications to the piperazine structure have been investigated to enhance selectivity for specific serotonin receptor subtypes .
Compound | Activity | Reference |
---|---|---|
TFMPP | Serotonin release; dissociative effects | |
BZP | Stimulant effects; sympathomimetic toxicity | |
Other piperazines | Varying degrees of receptor interaction |
In Vitro Studies
In vitro assays have demonstrated that TFMPP interacts with serotonin receptors, leading to increased serotonin levels in certain brain regions. This interaction is critical for understanding its potential therapeutic applications as well as risks associated with its use.
Q & A
Q. Basic: What synthetic strategies are effective for preparing 1-(4-Trifluoromethylphenyl)piperazine with high purity?
Answer:
A robust method involves coupling 4-trifluoromethylphenyl groups to the piperazine core via nucleophilic substitution or reductive amination. For example:
- Reaction Conditions : Use 1-(4-fluorobenzyl)piperazine dissolved in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. Add the appropriate aryl chloride derivative under inert conditions.
- Purification : Flash chromatography with gradients of methanol/ethyl acetate or crystallization using diethyl ether yields >95% purity.
- Critical Parameters : Control reaction temperature (0–25°C) to minimize side reactions like over-alkylation. Use anhydrous solvents to prevent hydrolysis .
Q. Basic: Which analytical techniques are optimal for characterizing this compound derivatives?
Answer:
Key techniques include:
NMR Spectroscopy : Confirm regiochemistry via H and C NMR. For example, the trifluoromethyl group causes distinct deshielding in aromatic protons (δ 7.4–7.6 ppm) .
Elemental Analysis : Verify stoichiometry (e.g., CHFN) with <0.3% deviation between calculated and observed values.
Melting Point Analysis : Sharp melting points (e.g., 155–156°C) indicate purity .
Q. Advanced: How can HPLC methods be optimized for detecting trace this compound in biological matrices?
Answer:
- Column : Use a C18 reversed-phase column (5 μm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 1 mL/min.
- Internal Standard : p-Tolylpiperazine (pTP) improves quantification accuracy.
- Validation : Validate linearity (R > 0.99) across 0.1–50 μg/mL, with LOD of 0.02 μg/mL. Spike recovery rates in hair samples should exceed 85% .
Q. Advanced: How can Raman microspectroscopy distinguish positional isomers of trifluoromethylphenylpiperazines?
Answer:
- Parameters : 20 mW laser power, 128–256 scans, and 4 cm resolution.
- Multivariate Analysis : Combine Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) on spectral data (500–1800 cm). For 4-TFMPP vs. 3-TFMPP, PCA explains >99% variance via PC4, while LDA achieves >95% classification accuracy .
Q. Advanced: What experimental designs evaluate the anticancer potential of this compound derivatives?
Answer:
- NCI60 Screening : Test cytotoxicity across 60 cancer cell lines. For example, derivative 17 (4-trifluoromethylphenyl-substituted) showed:
Cell Line | Cancer Type | Growth Inhibition (%) |
---|---|---|
KM12 | Colon | -84.4 |
SF-539 | CNS | -81.2 |
SNB-75 | CNS | -80.9 |
Q. Advanced: How to investigate sex-dependent metabolic pathways of this compound?
Answer:
- In Vitro Metabolism : Incubate with liver microsomes from male/female rats (e.g., Wistar/DA strains).
- Kinetic Analysis : Calculate V and K for oxidative metabolites (e.g., M-1, M-2). Male rats typically exhibit 2–3× higher CYP450-mediated clearance.
- LC-MS/MS Detection : Use MRM transitions (e.g., m/z 365 → 121 for M-1) .
Q. Advanced: How to design SAR studies for piperazine derivatives targeting dopamine receptors?
Answer:
- Substituent Variation : Modify the phenyl ring with electron-withdrawing (e.g., -CF) or donating (-OCH) groups.
- Binding Assays : Radioligand competition (e.g., H-spiperone for D2 receptors).
- Functional Activity : Measure cAMP inhibition (IC) in HEK293 cells expressing D3 receptors.
- Key Finding : 4-Trifluoromethyl substitution enhances D3 selectivity (10× over D2) .
Q. Basic: What challenges arise in achieving regioselectivity during piperazine derivatization?
Answer:
- Competing Reactions : N-alkylation vs. N-arylation. Use bulky bases (e.g., DBU) to favor mono-substitution.
- Protecting Groups : Boc-protected piperazines prevent over-reaction.
- Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilicity at specific nitrogen sites .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-1-3-10(4-2-9)16-7-5-15-6-8-16/h1-4,15H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQMAPSJLHRQPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184534 | |
Record name | 1-(4-(Trifluoromethyl)phenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30459-17-7 | |
Record name | 1-[4-(Trifluoromethyl)phenyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30459-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-(Trifluoromethyl)phenyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030459177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-(Trifluoromethyl)phenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(trifluoromethyl)phenyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.631 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-[4-(Trifluoromethyl)phenyl]piperazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG9TSZ5YPW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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